Rubraca (TN)
CAS No.:
Cat. No.: VC16015336
Molecular Formula: C29H34FN3O5S
Molecular Weight: 555.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H34FN3O5S |
---|---|
Molecular Weight | 555.7 g/mol |
IUPAC Name | (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
Standard InChI | InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14) |
Standard InChI Key | INBJJAFXHQQSRW-UHFFFAOYSA-N |
Canonical SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2 |
Introduction
Mechanism of Action and Pharmacological Profile
PARP Inhibition and Synthetic Lethality
Rubraca selectively inhibits PARP-1, PARP-2, and PARP-3 enzymes, which are critical for single-strand DNA repair via the base excision repair pathway . By trapping PARP-DNA complexes, Rubraca induces synthetic lethality in cancer cells with preexisting homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations . Preclinical models show enhanced cytotoxicity in BRCA-deficient tumors, with xenograft studies demonstrating tumor growth inhibition independent of BRCA status .
Pharmacokinetics and Pharmacodynamics
Rubraca exhibits dose-proportional pharmacokinetics, with a steady-state peak plasma concentration (C<sub>max</sub>) of 1,940 ng/mL achieved 1.9 hours post-administration of the recommended 600 mg twice-daily dose . A concentration-QTc relationship was observed, with a mean increase in QTcF interval of 14.9 msec (90% CI: 11.1–18.7) at steady state . Dose adjustments are recommended for hepatic impairment, while renal excretion accounts for <10% of elimination .
Clinical Efficacy in Ovarian Cancer
Maintenance Therapy in Recurrent Disease
The phase III ARIEL3 trial established Rubraca’s efficacy as a maintenance treatment for recurrent, platinum-sensitive ovarian cancer. In the intent-to-treat (ITT) population, median PFS was 10.8 months vs. 5.4 months for placebo (HR: 0.36; p<0.0001) . BRCA-mutant subgroups derived the greatest benefit, with a median PFS of 16.6 months (HR: 0.23; p<0.0001) .
Table 1: Efficacy Outcomes in ARIEL3 (N=561)
Population | Median PFS (Months) | Hazard Ratio (95% CI) |
---|---|---|
ITT | 10.8 vs. 5.4 | 0.36 (0.30–0.45) |
BRCA-Mutant | 16.6 vs. 5.4 | 0.23 (0.16–0.34) |
HRD-Positive | 13.6 vs. 5.4 | 0.32 (0.24–0.42) |
First-Line Maintenance: ATHENA-MONO Trial
The ATHENA-MONO trial evaluated Rubraca in newly diagnosed advanced ovarian cancer following platinum-based chemotherapy. In the HRD-positive cohort, median PFS was 28.7 months vs. 11.3 months for placebo (HR: 0.47) . Notably, benefit extended to HRD-negative patients (median PFS: 12.1 vs. 9.3 months; HR: 0.65) .
Treatment of Relapsed BRCA-Mutant Ovarian Cancer
In a pivotal study of 106 patients with BRCA-mutant ovarian cancer, Rubraca achieved an objective response rate (ORR) of 54% (95% CI: 44–64), with a median duration of response (DOR) of 9.2 months . A 2024 meta-analysis of seven studies reported a pooled ORR of 33.1% (95% CI: 22.1–44.9) in recurrent settings .
Parameter | Incidence (%) | Grade 3–4 (%) |
---|---|---|
Anemia | 59 | 25 |
Elevated ALT/AST | 69 | 5 |
Thrombocytopenia | 40 | 10 |
Fatigue | 77 | 8 |
Dose interruptions and reductions occurred in 45% and 32% of patients, respectively .
Management of Toxicities
-
Hematologic Toxicity: Monitor complete blood counts monthly. Transfusions were required in 25% of patients with Grade 3–4 anemia .
-
Hepatotoxicity: Grade 3–4 ALT/AST elevations occurred in 5% of patients, necessitating dose modifications in 4% .
Drug Interactions and Contraindications
CYP Enzyme Interactions
Rubraca inhibits CYP1A2, CYP3A, CYP2C9, and CYP2C19, increasing exposure to substrates like warfarin (CYP2C9) . Concomitant use requires dose adjustments and monitoring (e.g., INR for warfarin) .
Contraindications
Rubraca is contraindicated in pregnancy due to fetal harm risks . Effective contraception is mandatory during treatment and for six months post-therapy .
Future Directions and Ongoing Research
Emerging studies explore Rubraca’s efficacy in combination therapies, including anti-angiogenics and immunotherapy . The ATHENA-COMBO trial (NCT03522246) investigates Rubraca plus nivolumab in frontline maintenance, with preliminary data suggesting synergistic activity . Additionally, biomarker-driven approaches aim to identify non-BRCA HRR-deficient populations likely to benefit .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume